Zinc trifluoroacetate hydrate
Overview
Description
Zinc trifluoroacetate hydrate is a chemical compound with the formula Zn(CF3COO)2 · xH2O. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its significant applications in chemical synthesis and catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate hydrate can be synthesized by dissolving zinc oxide or zinc carbonate in trifluoroacetic acid. The solution is then crystallized by evaporation to yield this compound . Another method involves heating this compound at 360°C under high vacuum to produce a solidified zinc cluster, which is then collected under an argon atmosphere .
Industrial Production Methods: In industrial settings, this compound is often prepared using an azeotropic dehydration method. This involves heating the compound at 60°C in toluene, followed by refluxing the solution to generate white precipitates .
Chemical Reactions Analysis
Types of Reactions: Zinc trifluoroacetate hydrate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions, particularly in the formation of zinc clusters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve trifluoroacetic acid and other carboxylates.
Major Products:
Oxidation: Oxidized zinc compounds.
Reduction: Reduced zinc species.
Substitution: Zinc clusters and other zinc carboxylates.
Scientific Research Applications
Zinc trifluoroacetate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc trifluoroacetate hydrate involves its role as a catalyst in various chemical reactions. It facilitates the assembly of zinc ions, trifluoroacetates, and μ-oxo ligands to form tetranuclear zinc clusters. These clusters exhibit catalytic activity in transesterification and oxazoline formation reactions . The molecular targets and pathways involved include the activation of carboxylate groups and the stabilization of reaction intermediates.
Comparison with Similar Compounds
- Zinc acetate
- Zinc nitrate hydrate
- Zinc methacrylate
- Zinc trifluoromethanesulfonate
Comparison: Zinc trifluoroacetate hydrate is unique due to its trifluoroacetate groups, which enhance its solubility in organic solvents and its catalytic properties. Compared to zinc acetate and zinc nitrate hydrate, this compound offers better performance in catalytic reactions involving carboxylate groups. Its trifluoromethanesulfonate counterpart also exhibits similar catalytic properties but differs in its solubility and reactivity profiles .
Properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLDTPRUICHRY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O5Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724996 | |
Record name | Zinc trifluoroacetate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-31-8 | |
Record name | Zinc trifluoroacetate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc trifluoroacetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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